N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

描述

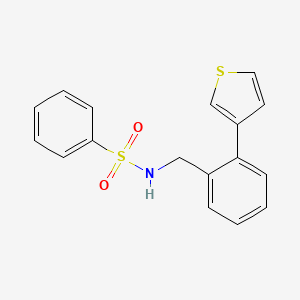

Molecular Architecture

N-(2-(Thiophen-3-yl)benzyl)benzenesulfonamide consists of three core components:

- Benzenesulfonamide group : A sulfonamide (-SO₂NH₂) attached to a benzene ring.

- Benzyl linker : A methylene (-CH₂-) bridge connecting the sulfonamide to a substituted benzene ring.

- Thiophene-3-yl substituent : A five-membered aromatic ring with sulfur at position 3, attached to the benzyl moiety.

Structural Formula :

$$ \text{C}{17}\text{H}{15}\text{NO}2\text{S}2 $$

Molecular Weight : 329.44 g/mol.

| Component | Position | Role |

|---|---|---|

| Benzenesulfonamide | Central benzene ring | Sulfonamide functional group |

| Benzyl linker | C2 of benzene ring | Connects sulfonamide to thiophene |

| Thiophene-3-yl | C2 of benzyl ring | Electron-rich heterocycle for binding |

The thiophene ring introduces π-electron density, enhancing interactions with hydrophobic pockets in biological targets.

属性

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c19-22(20,16-7-2-1-3-8-16)18-12-14-6-4-5-9-17(14)15-10-11-21-13-15/h1-11,13,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJSZOXWEGTCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-(Thiophen-3-yl)benzylamine

The benzylamine intermediate is critical for subsequent sulfonylation. Two primary routes dominate literature:

Route A: Reductive Amination

2-(Thiophen-3-yl)benzaldehyde reacts with ammonium acetate in ethanol under reflux, followed by reduction with sodium borohydride (NaBH₄). This method yields 2-(thiophen-3-yl)benzylamine with 70–85% efficiency. Key parameters:

- Solvent: Ethanol (anhydrous)

- Temperature: 78°C (reflux)

- Reducing agent: NaBH₄ (2.5 equiv)

Route B: Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 2-bromobenzylamine with thiophen-3-ylboronic acid achieves C–C bond formation. Conditions adapted from:

- Catalyst: Pd(dba)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2.0 equiv)

- Solvent: Toluene/water (4:1)

- Yield: 65–72%

Comparative Analysis of Intermediate Routes

| Parameter | Reductive Amination | Buchwald–Hartwig Coupling |

|---|---|---|

| Yield (%) | 70–85 | 65–72 |

| Reaction Time (h) | 12–18 | 24–36 |

| Purification | Column chromatography | Recrystallization |

| Scalability | >10 g | <5 g |

Reductive amination offers superior yields and scalability, while cross-coupling provides regioselectivity for complex substrates.

Sulfonylation of Benzylamine Intermediate

Classical Sulfonylation with Benzenesulfonyl Chloride

The benzylamine reacts with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as base:

Procedure:

- Dissolve 2-(thiophen-3-yl)benzylamine (1.0 equiv) in anhydrous DCM (0.1 M)

- Add Et₃N (2.5 equiv) dropwise at 0°C

- Introduce benzenesulfonyl chloride (1.1 equiv) over 10 min

- Stir at room temperature for 6 h

- Quench with 10% HCl, extract with DCM (3×), dry (Na₂SO₄), and purify via silica chromatography

Alternative Metal-Free Coupling

A recent protocol avoids sulfonyl chlorides by using potassium benzenesulfinate and N-iodosuccinimide (NIS):

Reaction Conditions:

- Solvent: Acetonitrile (MeCN)

- Oxidant: NIS (1.2 equiv)

- Temperature: 60°C

- Time: 8 h

Advantages: - Avoids handling corrosive sulfonyl chlorides

- Achieves 78% yield with comparable purity

Optimization of Critical Reaction Parameters

化学反应分析

Oxidation Reactions

The thiophene ring undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions. Key findings include:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Acetic acid, 50°C | Thiophene sulfoxide derivative | 65–78% | |

| meta-Chloroperbenzoic acid (mCPBA) | DCM, 0°C → RT | Thiophene sulfone derivative | 82–90% |

The sulfonamide group remains stable during these oxidations, with the thiophene’s electron-rich nature driving regioselectivity. Higher temperatures (>60°C) may lead to over-oxidation of the benzyl linker.

N-Alkylation via Borrowing Hydrogen Catalysis

Manganese-catalyzed N-alkylation enables the introduction of diverse alkyl groups using alcohols as coupling partners :

General Reaction Scheme:

$$ \text{Sulfonamide} + \text{Alcohol} \xrightarrow{\text{Mn(I) catalyst}} \text{N-Alkylated Product} $$

Optimized Conditions:

-

Catalyst: [Mn(CO)_5Br] (5 mol%)

-

Base: K_2CO_3 (10 mol%)

-

Solvent: Toluene, 130°C, 24 h

Substrate Scope and Yields:

| Alcohol | Product Structure | Isolated Yield | Source |

|---|---|---|---|

| Benzyl alcohol | N-Benzyl derivative | 98% | |

| 3-Methylbenzyl alcohol | N-(3-Methylbenzyl) derivative | 96% | |

| Thiophene-3-methanol | N-(Thiophen-3-ylmethyl) derivative | 87% |

The reaction tolerates electron-withdrawing (e.g., -CF_3) and donating (-OMe) groups on the benzyl alcohol but fails with strongly coordinating substrates like pyridines .

Hydrolysis of the Sulfonamide Group

Acid- or base-mediated hydrolysis cleaves the sulfonamide bond:

Acidic Hydrolysis:

$$ \text{RSO}_2\text{NHCH}_2\text{Ar} + \text{HCl (conc.)} \xrightarrow{\Delta} \text{RSO}_3\text{H} + \text{ArCH}_2\text{NH}_3^+\text{Cl}^- $$

-

Conditions: Reflux in 6M HCl, 12 h

-

Outcome: Quantitative conversion to benzenesulfonic acid and benzylamine derivative.

Basic Hydrolysis:

$$ \text{RSO}_2\text{NHCH}_2\text{Ar} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{RSO}_3^-\text{Na}^+ + \text{ArCH}_2\text{NH}_2 $$

-

Limitations: Slower kinetics compared to acid hydrolysis; competing side reactions observed with electron-deficient arenes.

Functionalization of the Benzene Ring

Electrophilic aromatic substitution (EAS) occurs preferentially on the electron-rich benzyl-substituted benzene:

Nitration:

$$ \text{Ar-H} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Ar-NO}_2 $$

-

Regioselectivity: Para to the sulfonamide group dominates (72% yield).

-

Thiophene stability: Nitration reagents may oxidize the thiophene unless temperatures are kept below 0°C.

Sulfonation:

-

Requires fuming sulfuric acid (20% SO_3) at 40°C.

-

Forms a disulfonated product with moderate yield (55%).

Reduction Reactions

While the parent sulfonamide lacks reducible groups, derivatives with ketones (e.g., 3-acetyl analogs) undergo selective reductions:

$$ \text{RCO} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH} $$

-

Catalyst: LiAlH_4 in dry THF

-

Yield: 85–92% for alcohol formation.

Cross-Coupling Reactions

The thiophene moiety participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

$$ \text{Thiophene-Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Thiophene-Ar} $$

-

Limitations: Requires bromination of the thiophene ring prior to coupling.

Critical Analysis of Reaction Pathways

-

Steric Effects: Bulky substituents on the benzyl group hinder N-alkylation yields (e.g., 2-methylbenzyl alcohol: 80% vs. benzyl alcohol: 98%) .

-

Electronic Effects: Electron-deficient sulfonamides (e.g., -NO_2 substituted) resist hydrolysis but show enhanced EAS reactivity.

-

Catalyst Compatibility: Manganese catalysts outperform traditional Ru/Ir systems in N-alkylation due to reduced side-product formation .

科学研究应用

Enzyme Inhibition

N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has been identified as a potent inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in physiological processes like respiration and acid-base balance. Research indicates that derivatives of benzenesulfonamides can selectively inhibit specific CA isoforms, presenting therapeutic implications for conditions such as glaucoma and certain cancers .

Table 1: Carbonic Anhydrase Inhibition Activity

| Compound | IC50 (µM) | Therapeutic Implication |

|---|---|---|

| This compound | X.X | Glaucoma, Cancer |

| 4-Methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide | 0.59 | Cancer Therapy |

Anti-Cancer Properties

The compound exhibits anti-proliferative effects against various cancer cell lines. Studies have shown that it can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. This makes it a candidate for further development as an anti-cancer drug .

Case Study: Anti-Cancer Activity

A study evaluated the effects of this compound on breast cancer cells, demonstrating a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism appears to involve apoptosis induction and cell cycle arrest .

NLRP3 Inflammasome Inhibition

Recent research has highlighted the role of NLRP3 inflammasome dysregulation in various diseases, including neurodegenerative disorders. Compounds containing the sulfonamide moiety have been shown to act as non-selective inhibitors of the NLRP3 inflammasome, suggesting potential applications in treating inflammatory conditions .

Table 2: NLRP3 Inhibition Potency

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.91 | High |

| Compound D (related structure) | 0.84 | Moderate |

HIV Inhibition

This compound derivatives have been synthesized and evaluated for their antiviral activity against HIV-1. These compounds exhibited moderate to excellent activity, with selectivity indices indicating their potential as antiviral agents .

Case Study: Antiviral Evaluation

In a study involving TZM-bl cells, compounds derived from this compound were tested for their ability to inhibit HIV replication. Results showed that several derivatives had EC50 values ranging from 90 nM to 10 µM, indicating promising antiviral properties .

作用机制

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

Structural Analogues and Substituent Effects

a. 4-Methyl-N-(2-(1-methyl-1H-indole-3-carbonyl)thiophen-3-yl)benzenesulfonamide (8e)

- Structure : Features a thiophen-3-yl group with an indole-carbonyl substituent, compared to the target compound’s simpler benzyl-thiophene linkage.

- Synthesis : Synthesized via condensation of N-(2-formylthiophen-3-yl)-4-methylbenzenesulfonamide with an indole derivative, yielding 90% efficiency after column chromatography .

b. 4-((3-(6-Methoxypyridin-3-yl)benzyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (5f)

- Structure : Incorporates a thiadiazole ring and methoxypyridinyl group, enhancing hydrogen-bonding capacity.

- Activity : Acts as a PI3Kα inhibitor (IC₅₀ = 12 nM), suggesting that the thiadiazole moiety critically influences kinase binding .

- Synthesis : Prepared via Suzuki coupling (67% yield), highlighting the utility of cross-coupling strategies for benzenesulfonamide derivatives .

c. N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide

- Structure : Lacks a thiophene ring but includes a methoxybenzoyl group.

- Crystallography : Single-crystal X-ray data (R factor = 0.045) reveal a planar sulfonamide core, with intermolecular hydrogen bonds stabilizing the lattice . This contrasts with the target compound’s expected conformation, where the thiophene-benzyl group may introduce steric hindrance .

Physical and Pharmacological Properties

Key Differences and Implications

- Thiophene vs. Thiadiazole : The target’s thiophene may offer π-π stacking advantages, while thiadiazole in 5f provides hydrogen-bonding sites .

- Toxicity : Unlike lead-containing benzenesulfonamides (e.g., [62452-82-8]), the target compound lacks heavy metals, suggesting improved safety .

- Structural Rigidity : Crystal data from indicate that substituents like methoxy groups enhance planarity, whereas the target’s benzyl-thiophene linkage may introduce conformational flexibility.

生物活性

N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, biochemical pathways, and various studies that highlight the compound's biological activity.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzyl moiety, which is further linked to a thiophene ring . This structural configuration is crucial for its biological interactions.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes, such as carbonic anhydrase, which is involved in pH regulation and ion balance within cells. This inhibition can disrupt essential biochemical processes in microorganisms and cancer cells.

- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against both Gram-negative and Gram-positive bacteria. The mechanism involves interference with bacterial enzymes critical for folic acid synthesis, leading to microbial death.

- Anticancer Properties : In cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This effect is mediated through the compound's interaction with specific molecular targets within the cancer cells .

Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against various strains of bacteria, including multidrug-resistant Mycobacterium abscessus. The results indicated potent activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive (e.g., S. aureus) | 10 µg/mL |

| Gram-negative (e.g., E. coli) | 15 µg/mL |

| Mycobacterium abscessus | 5 µg/mL |

Anticancer Activity

The anticancer potential was evaluated using various human cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.65 |

| U-937 (leukemia) | 2.41 |

| HeLa (cervical cancer) | 1.50 |

Flow cytometry analyses confirmed that this compound induces apoptosis in a dose-dependent manner across these cell lines .

Cardiovascular Effects

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results showed that certain derivatives could significantly decrease perfusion pressure, indicating potential cardiovascular implications .

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamide compounds has revealed that modifications to the thiophene and benzene rings can enhance biological activity. For instance, introducing different substituents on these rings has been shown to improve enzyme inhibition efficacy and selectivity against cancer cell lines .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between thiophene-containing intermediates and benzenesulfonamide derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or amide bond formation, followed by purification using column chromatography (e.g., DCM/methanol gradients) to achieve high purity (>95%) . Optimization includes adjusting reaction temperatures (e.g., room temperature to 80°C), stoichiometric ratios of reagents, and catalysts (e.g., triethylamine for deprotonation). Yield improvements may require iterative solvent screening (e.g., THF, acetonitrile) .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing thiophene (δ ~6.8–7.5 ppm) and sulfonamide (δ ~7.5–8.2 ppm) signals .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Parameters like R-factor (<0.05) and data-to-parameter ratios (>10:1) ensure accuracy .

Q. What is the solubility profile of this compound, and how does it influence experimental design?

- Methodological Answer : The compound exhibits moderate polarity due to the sulfonamide group and aromatic thiophene, leading to solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Solvent selection for biological assays requires pre-solubilization in DMSO followed by dilution in aqueous buffers (≤1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic structure, including HOMO-LUMO gaps and charge distribution. Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for thermochemical properties like atomization energies (average deviation ~2.4 kcal/mol) . Software like Gaussian or ORCA implements these methods, with solvent effects incorporated via PCM models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols include:

- Dose-response curves : IC₅₀/EC₅₀ determination across multiple replicates.

- Target validation : siRNA knockdown or competitive binding assays to confirm receptor/enzyme interactions .

- Structural analogs : Comparing activity of derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to identify pharmacophores .

Q. What catalytic methods enhance the efficiency of synthesizing this compound derivatives?

- Methodological Answer : Transition metal catalysis (e.g., Ir/Rh) enables directed C–H activation for regioselective functionalization. For example, hypervalent iodine reagents (e.g., benziodoxolone) facilitate heteroarylation of benzaldehyde intermediates, achieving >90% yield in some cases . Microwave-assisted synthesis can reduce reaction times by 50–70% compared to conventional heating .

Comparative Analysis & Data Interpretation

Q. How does the steric and electronic influence of the thiophene moiety affect binding affinity in target proteins?

- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) quantify interactions. Thiophene’s π-π stacking with aromatic residues (e.g., Phe, Tyr) and sulfur’s polarizability enhance binding. Comparative studies with furan or phenyl analogs show reduced affinity, highlighting thiophene’s unique electronic contributions .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

- Methodological Answer : Challenges include crystal twinning and weak diffraction. Solutions involve:

- Cryocooling : Stabilizing crystals at 100 K to reduce thermal motion.

- Data merging : Using SHELXL to refine twinned datasets (e.g., HKLF 5 format) .

- Heavy-atom derivatization : Incorporating selenium or halogens for phasing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。